molecular formula C11H7BrClNO3 B13629508 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13629508
M. Wt: 316.53 g/mol
InChI Key: HQSHPERMWYNWJW-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring, along with a carboxylic acid group, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Bromination and Chlorination:

    Formation of Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the isoxazole ring and carboxylic acid group. This unique combination of functional groups makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16)

InChI Key

HQSHPERMWYNWJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)Br)C(=O)O

Origin of Product

United States

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